molecular formula C9H10ClNO2 B13454284 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride

Cat. No.: B13454284
M. Wt: 199.63 g/mol
InChI Key: BCTUUEGGLHWWHG-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is a chemical compound that features a benzofuran ring system with an aminomethyl group attached

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

7-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c10-4-6-2-1-3-7-5-12-9(11)8(6)7;/h1-3H,4-5,10H2;1H

InChI Key

BCTUUEGGLHWWHG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)CN)C(=O)O1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The benzofuran ring system may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one
  • 7-(Aminomethyl)-2-benzofuran-1-one
  • 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one acetate

Uniqueness

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .

Biological Activity

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 227.67 g/mol
  • Structure : The compound features a benzofuran moiety with an amine and carbonyl group, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in multiple therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of benzofuran compounds exhibit antimicrobial properties. For instance, related compounds have shown activity against both gram-positive and gram-negative bacteria, as well as fungi. The presence of the amine group enhances the interaction with microbial targets .
  • Neuroprotective Effects : Compounds structurally similar to 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one have demonstrated neuroprotective properties. Specifically, they can protect against oxidative stress and lipid peroxidation, making them candidates for treating neurodegenerative diseases .
  • Analgesic Properties : In preclinical models, certain benzofuran derivatives have shown efficacy in alleviating neuropathic pain without affecting locomotor function. This suggests a selective action that could be beneficial in developing pain management therapies .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its analgesic effects.
  • Receptor Interaction : The compound may interact with cannabinoid receptors (CB2), which are implicated in pain modulation and anti-inflammatory responses .
  • Antioxidant Mechanism : Its ability to scavenge free radicals contributes to its neuroprotective effects, supporting cellular integrity under oxidative stress conditions .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various benzofuran derivatives against clinical isolates. The results indicated that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Neuroprotection in Animal Models : In vivo studies involving rodent models of traumatic brain injury demonstrated that related benzofuran compounds reduced neuronal death and improved functional recovery when administered post-injury .

Data Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduced oxidative stress
AnalgesicAlleviation of neuropathic pain

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